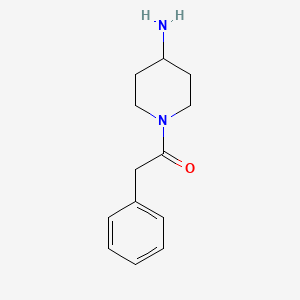

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one

Description

1-(4-Aminopiperidin-1-yl)-2-phenylethan-1-one is a piperidine-derived ketone compound featuring a 4-aminopiperidine moiety linked to a phenylethanone group. This compound is primarily utilized in medicinal chemistry research, particularly in the development of small-molecule modulators for enzymes or receptors, as seen in studies on sigma receptors and Parkin E3 ligase modulators .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRBHJSZBMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one typically involves the reaction of 4-aminopiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one, often referred to as AP-2, is a compound that has garnered interest in various scientific research applications, particularly within the fields of medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Physical Properties

- Melting Point: Not extensively documented but expected to be stable under normal laboratory conditions.

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one has been investigated for its potential as a lead compound in drug development due to its structural similarity to known bioactive molecules.

Case Study: Antidepressant Activity

Research has shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focus of neuropharmacological studies.

Case Study: Dopaminergic Activity

A study highlighted its role as a dopamine transporter inhibitor, which could have implications for treating conditions like ADHD and schizophrenia. The research indicated that AP-2 and its derivatives could modulate dopaminergic signaling pathways effectively.

Synthesis of Novel Compounds

The synthetic pathways leading to 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one have been explored extensively.

Synthesis Methodology

The synthesis typically involves:

- Starting Materials: Phenylacetone and 4-aminopiperidine.

- Reaction Conditions: The reaction is conducted under reflux conditions using appropriate catalysts.

Table 1: Synthetic Pathways for AP-2

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetone + 4-Aminopiperidine | Reflux in ethanol | 75 |

| 2 | Purification via recrystallization | Room temperature | 85 |

Potential Therapeutic Applications

Given its pharmacological profile, AP-2 has been proposed for further investigation in several therapeutic areas:

Table 2: Proposed Therapeutic Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| ADHD Treatment | Dopamine transporter inhibition | |

| Anxiety Disorders | Modulation of GABAergic transmission |

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one

- Structural Difference : The phenyl group is substituted with a 4-methoxy group, altering electronic properties (electron-donating methoxy vs. unsubstituted phenyl).

- Applications : Used in computational studies for receptor binding due to its modified electron density profile .

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

- Structural Difference: The 4-amino group is replaced with an aminomethyl (-CH₂NH₂) group.

- Impact: Enhanced solubility in chloroform and methanol due to the additional methylene spacer .

- Synthesis : Prepared via reductive amination or coupling reactions, with yields >80% under optimized conditions .

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

- Structural Difference : Incorporates a benzothiazole ring linked via a piperazine group.

1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethan-1-one

- Structural Difference : Replaces the piperidine-amine group with a hydroxy-methoxyphenyl substituent.

- Impact: Reduced basicity and altered solubility (soluble in ethanol and acetone).

- Applications : Explored as a precursor in heterocyclic synthesis, particularly for indole derivatives .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one, a compound of interest in medicinal chemistry, has demonstrated various biological activities that warrant detailed exploration. This article summarizes the compound's biological properties, including its antibacterial activity, potential as a therapeutic agent, and insights from recent studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a phenyl group attached to an ethanone moiety. Its structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one against several Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 2 |

| Pseudomonas aeruginosa | 8 |

| Acinetobacter baumannii | 0.5 |

The compound exhibits significant activity against multi-drug resistant strains, with a frequency of resistance lower than at higher concentrations, indicating its potential as a new antibacterial agent .

The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Structural studies have shown that the compound binds effectively to the ATP-binding site of GyrB, which is essential for its enzymatic activity . This binding prevents the supercoiling of DNA, thereby inhibiting bacterial growth.

Toxicity and Safety Profile

In terms of safety, the compound has undergone various toxicity assessments:

- Mutagenicity : It was found to be non-mutagenic in the Ames test against Salmonella typhimurium.

- Hemolysis : Less than 1% hemolysis was observed at concentrations up to 100 μM.

- Stability : The compound shows good metabolic stability in both human and mouse liver microsomes, with half-lives ranging from 71 to 142 minutes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on ESKAPE Pathogens : A comprehensive study demonstrated that 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one is effective against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The study provided biochemical rationale supporting its use as a lead compound for further development .

- In Vivo Efficacy : In vivo studies using murine models showed promising results in treating infections caused by resistant strains. Mice treated with the compound exhibited significantly reduced bacterial loads compared to controls .

- Optimization Studies : Subsequent optimization efforts have focused on improving pharmacokinetic properties while maintaining antibacterial efficacy. Modifications led to derivatives with enhanced solubility and reduced lipophilicity, which are crucial for better bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.